molecular formula C8H4F3O2Tl B13416842 Benzoic acid, m-trifluoromethyl-, thallium salt CAS No. 63980-13-2

Benzoic acid, m-trifluoromethyl-, thallium salt

Katalognummer: B13416842
CAS-Nummer: 63980-13-2
Molekulargewicht: 393.49 g/mol
InChI-Schlüssel: YUBSUDWFXBWIQR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, m-trifluoromethyl-, thallium salt is a chemical compound that combines the properties of benzoic acid, m-trifluoromethyl- and thallium. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-trifluoromethyl-, thallium salt typically involves the reaction of m-trifluoromethylbenzoic acid with thallium salts under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, m-trifluoromethyl-, thallium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, m-trifluoromethyl-, thallium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of benzoic acid, m-trifluoromethyl-, thallium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, m-trifluoromethyl-: Shares the trifluoromethyl group but lacks the thallium component.

    Thallium salts: Contain thallium but lack the benzoic acid, m-trifluoromethyl- structure.

Uniqueness

Benzoic acid, m-trifluoromethyl-, thallium salt is unique due to the combination of the trifluoromethyl group and thallium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.

Eigenschaften

CAS-Nummer

63980-13-2

Molekularformel

C8H4F3O2Tl

Molekulargewicht

393.49 g/mol

IUPAC-Name

thallium(1+);3-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H5F3O2.Tl/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1

InChI-Schlüssel

YUBSUDWFXBWIQR-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Tl+]

Verwandte CAS-Nummern

454-92-2 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.